2-(1H-indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
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Description
2-(1H-indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
A study by Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including structures similar to 2-(1H-indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide, to evaluate their antibacterial and antifungal activities. The compounds demonstrated promising antimicrobial properties, with some showing significant activity against various pathogenic microorganisms, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anti-Inflammatory Drug Design and Molecular Docking
Al-Ostoot et al. (2020) conducted a detailed study on an indole acetamide derivative, focusing on its synthesis, molecular docking analysis for anti-inflammatory applications, and various physical and chemical characterizations. The compound exhibited potential anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains COX-1 and COX-2. This research underscores the utility of indole acetamide derivatives in designing new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Sigma-2 Receptor Affinity and Anxiolytic Activity
Perregaard et al. (1995) synthesized a series of compounds related to this compound, focusing on their affinity for sigma receptors. Introduction of specific substituents yielded very selective sigma-2 ligands with subnanomolar affinity, one of which demonstrated potent anxiolytic activity in animal models. This research highlights the therapeutic potential of these compounds in treating anxiety-related disorders (Perregaard et al., 1995).
Antioxidant Activity
Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, including compounds structurally related to this compound, to evaluate their antioxidant activity. The compounds showed considerable activity in both ferric reducing antioxidant power (FRAP) and DPPH methods, indicating their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Properties
IUPAC Name |
2-indol-1-yl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-20-11-14-24(15-12-20)19-8-6-18(7-9-19)23-22(26)16-25-13-10-17-4-2-3-5-21(17)25/h2-10,13,20H,11-12,14-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDHNUUAVQZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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